molecular formula C32H66O2S2 B14762273 S-Hexadecyl hexadecanethiosulfonate CAS No. 7559-44-6

S-Hexadecyl hexadecanethiosulfonate

Cat. No.: B14762273
CAS No.: 7559-44-6
M. Wt: 547.0 g/mol
InChI Key: GIYYIWBIWXYPIE-UHFFFAOYSA-N
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Description

S-Hexadecyl hexadecanethiosulfonate is a chemical compound with the molecular formula C32H66O2S2. It is a member of the sulfonate esters family, characterized by the presence of a sulfonate group attached to a long alkyl chain. This compound is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Hexadecyl hexadecanethiosulfonate typically involves the reaction of hexadecanethiol with hexadecanesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction proceeds via nucleophilic substitution, where the thiol group of hexadecanethiol attacks the sulfonyl chloride, resulting in the formation of the thiosulfonate ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency.

Chemical Reactions Analysis

Types of Reactions

S-Hexadecyl hexadecanethiosulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can convert the thiosulfonate group to thiol or sulfide groups.

    Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids or sulfonates.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted sulfonates depending on the nucleophile used.

Scientific Research Applications

S-Hexadecyl hexadecanethiosulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.

    Biology: Employed in the study of membrane proteins and lipid bilayers due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of S-Hexadecyl hexadecanethiosulfonate is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, such as oil and water, by aligning its hydrophobic alkyl chains with the oil phase and its hydrophilic sulfonate groups with the water phase. This property makes it effective in emulsifying and stabilizing mixtures.

Comparison with Similar Compounds

Similar Compounds

    Hexadecanethiol: A thiol compound with similar alkyl chain length but lacks the sulfonate group.

    Hexadecylbenzene sulfonate: Contains a benzene ring in addition to the sulfonate group, offering different surfactant properties.

    Hexadecyl o-xylene sulfonate: Similar structure but with an o-xylene ring, affecting its surface activity.

Uniqueness

S-Hexadecyl hexadecanethiosulfonate is unique due to its combination of a long alkyl chain and a thiosulfonate group, providing distinct surfactant properties that are useful in various applications. Its ability to undergo multiple types of chemical reactions also makes it a versatile compound in research and industrial settings.

Properties

CAS No.

7559-44-6

Molecular Formula

C32H66O2S2

Molecular Weight

547.0 g/mol

IUPAC Name

1-hexadecylsulfonylsulfanylhexadecane

InChI

InChI=1S/C32H66O2S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-36(33,34)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3

InChI Key

GIYYIWBIWXYPIE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCSS(=O)(=O)CCCCCCCCCCCCCCCC

Origin of Product

United States

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